4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenecarbothioyl group, a methyl group, and a phenyl group attached to a pyrazolone ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of benzenecarbothioyl chloride with 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzenecarbothioyl group, where nucleophiles like amines or alcohols replace the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Corresponding amides or esters.
Scientific Research Applications
4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazole
- 4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazolone
- 4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazolidine
Uniqueness
4-(Benzenecarbothioyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
79071-32-2 |
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Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-(benzenecarbonothioyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(16(21)13-8-4-2-5-9-13)17(20)19(18-12)14-10-6-3-7-11-14/h2-11,18H,1H3 |
InChI Key |
CSKZSYODEHUXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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